2,5-Diamino-2-methyl-pent-3-enoic acid
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Overview
Description
2,5-Diamino-2-methyl-pent-3-enoic acid is an organic compound with the molecular formula C6H12N2O2. This compound is characterized by the presence of two amino groups and a double bond within its carbon chain. It is a derivative of pentenoic acid, which is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2-methyl-pent-3-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2-methyl-pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted amino acids .
Scientific Research Applications
2,5-Diamino-2-methyl-pent-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Diamino-2-methyl-pent-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond in the carbon chain can participate in conjugation with other unsaturated systems, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminoterephthalic acid: Similar in having two amino groups but differs in the structure of the carbon chain.
2-Amino-5-chloro-4-pentenoic acid: Contains a chlorine atom and differs in the position of the amino group.
Uniqueness
2,5-Diamino-2-methyl-pent-3-enoic acid is unique due to its specific arrangement of amino groups and the presence of a double bond within a five-carbon chain. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(E)-2,5-diamino-2-methylpent-3-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQIPISRJHZOE-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCN)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CN)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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